molecular formula C26H33NO5 B14806440 (S)-Ethyl-5-(4-(benzyloxy)phenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate

(S)-Ethyl-5-(4-(benzyloxy)phenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate

Cat. No.: B14806440
M. Wt: 439.5 g/mol
InChI Key: XYPFWXLJULUWCL-BENYOCTQSA-N
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Description

(S)-Ethyl-5-(4-(benzyloxy)phenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate is a complex organic compound that features a variety of functional groups, including an ester, an ether, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl-5-(4-(benzyloxy)phenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate typically involves multiple steps, starting from simpler organic molecules. A common synthetic route might include:

    Formation of the Ester Group: This can be achieved by reacting an appropriate carboxylic acid with ethanol in the presence of an acid catalyst.

    Introduction of the Benzyloxy Group: This step might involve the reaction of a phenol derivative with benzyl chloride under basic conditions.

    Formation of the Amino Group: The tert-butoxycarbonyl (Boc) protecting group is often used to protect the amino group during synthesis. This can be introduced using Boc anhydride in the presence of a base.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to facilitate the formation of amide bonds.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring might be employed to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl-5-(4-(benzyloxy)phenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, especially after deprotection of the Boc group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amines or ethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of (S)-Ethyl-5-(4-(benzyloxy)phenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    (S)-Ethyl-5-(4-methoxyphenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.

    (S)-Ethyl-5-(4-hydroxyphenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate: Similar structure but with a hydroxy group instead of a benzyloxy group.

Uniqueness

The presence of the benzyloxy group in (S)-Ethyl-5-(4-(benzyloxy)phenyl)-4-((tert-butoxycarbonyl)amino)-2-methylpent-2-enoate might confer unique chemical properties, such as increased lipophilicity or specific interactions with biological targets, distinguishing it from similar compounds.

Properties

Molecular Formula

C26H33NO5

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl (E,4S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylmethoxyphenyl)pent-2-enoate

InChI

InChI=1S/C26H33NO5/c1-6-30-24(28)19(2)16-22(27-25(29)32-26(3,4)5)17-20-12-14-23(15-13-20)31-18-21-10-8-7-9-11-21/h7-16,22H,6,17-18H2,1-5H3,(H,27,29)/b19-16+/t22-/m1/s1

InChI Key

XYPFWXLJULUWCL-BENYOCTQSA-N

Isomeric SMILES

CCOC(=O)/C(=C/[C@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)/C

Canonical SMILES

CCOC(=O)C(=CC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

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